molecular formula C8H5ClFNO B567683 7-Chloro-5-fluoroindolin-2-one CAS No. 1260892-91-8

7-Chloro-5-fluoroindolin-2-one

Cat. No.: B567683
CAS No.: 1260892-91-8
M. Wt: 185.582
InChI Key: WZQIHCLHTJMPQK-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine and chlorine atoms into the indole structure can enhance the compound’s reactivity, selectivity, and biological activity.

Scientific Research Applications

7-Chloro-5-fluoroindolin-2-one has several scientific research applications, including:

Future Directions

Indole derivatives have been found to have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Future research could focus on exploring the biological activities of 7-Chloro-5-fluoroindolin-2-one and its potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with aniline derivatives under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

    5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 7-Chloro-5-fluoroindolin-2-one.

    7-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

    5-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity, selectivity, and biological activity compared to other indole derivatives .

Properties

IUPAC Name

7-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQIHCLHTJMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697468
Record name 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260892-91-8
Record name 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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